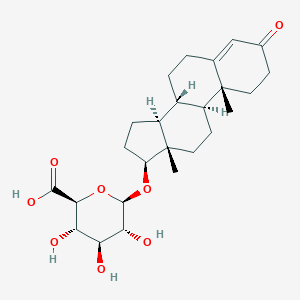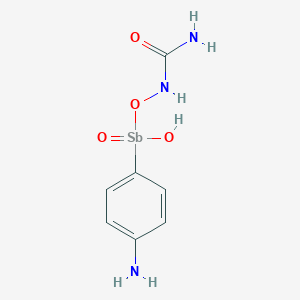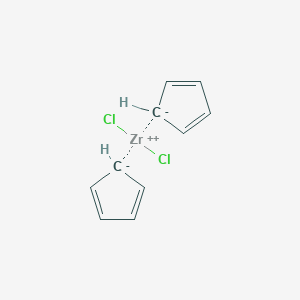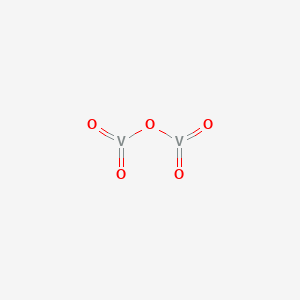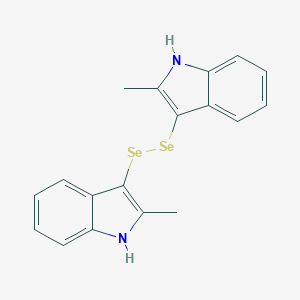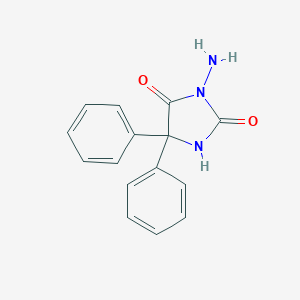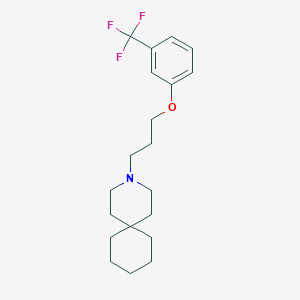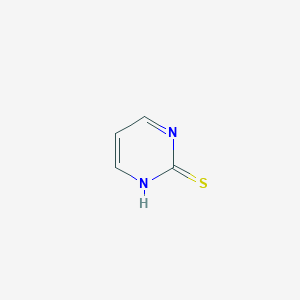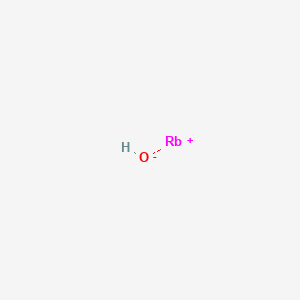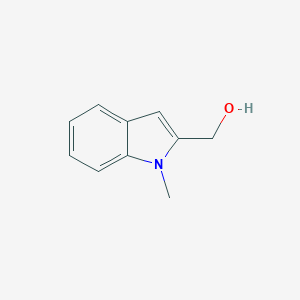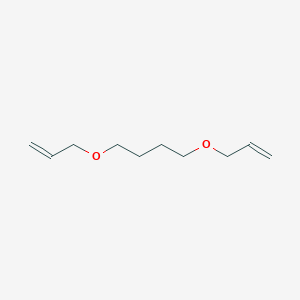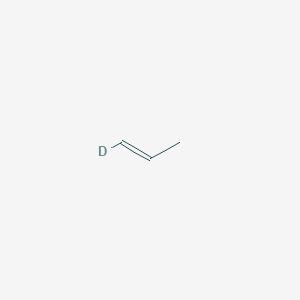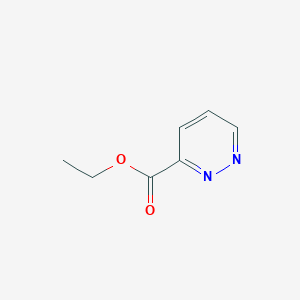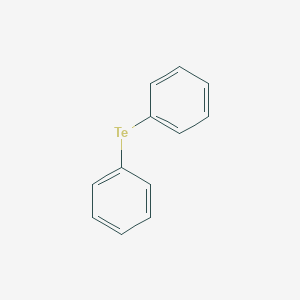
Diphenyltellurium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyltellurium is a chemical compound that belongs to the tellurium family. It is commonly used in scientific research as a reagent and catalyst. This compound has unique properties that make it an important tool in various fields of study.
Wissenschaftliche Forschungsanwendungen
Diphenyltellurium has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of aryltellurium compounds. It is also used as a catalyst in various reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, and Heck coupling. Additionally, diphenyltellurium is used in the synthesis of tellurium-containing polymers and in the preparation of tellurium nanoparticles.
Wirkmechanismus
The mechanism of action of diphenyltellurium is still not fully understood. However, studies suggest that it acts as a nucleophile and an electrophile, which allows it to participate in a wide range of reactions. It is also believed to interact with sulfur-containing compounds, such as cysteine and methionine, through the formation of telluroether bonds.
Biochemische Und Physiologische Effekte
Diphenyltellurium has been shown to have a wide range of biochemical and physiological effects. Studies suggest that it has antioxidant properties and can protect against oxidative stress. It has also been shown to have anti-inflammatory effects and can inhibit the expression of pro-inflammatory cytokines. Additionally, diphenyltellurium has been shown to have anticancer properties and can induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of diphenyltellurium is its versatility. It can be used as a reagent and catalyst in a wide range of reactions, making it a valuable tool in organic synthesis. Additionally, it has unique properties that make it useful in the preparation of tellurium-containing polymers and nanoparticles. However, diphenyltellurium is also highly toxic and can pose a risk to researchers if not handled properly. It is important to follow proper safety protocols when working with this compound.
Zukünftige Richtungen
There are several future directions for the study of diphenyltellurium. One area of interest is the development of new synthetic methods for the preparation of aryltellurium compounds. Additionally, there is growing interest in the use of diphenyltellurium in the preparation of tellurium-containing polymers and nanoparticles for use in biomedical applications. Finally, there is ongoing research into the anticancer properties of diphenyltellurium and its potential use as a cancer treatment.
Conclusion
In conclusion, diphenyltellurium is a valuable tool in scientific research. It has a wide range of applications in organic synthesis, catalysis, and the preparation of tellurium-containing compounds. Additionally, it has unique properties that make it useful in biomedical applications. However, it is important to follow proper safety protocols when working with this compound due to its toxicity. Ongoing research into the properties and applications of diphenyltellurium will continue to expand our understanding of this important compound.
Synthesemethoden
Diphenyltellurium can be synthesized through several methods, including the reaction of tellurium with phenyllithium or phenylmagnesium bromide, and the reaction of diphenyl diselenide with tellurium tetrachloride. The most common method is the reaction of tellurium with phenyllithium, which yields diphenyltellurium and lithium telluride.
Eigenschaften
CAS-Nummer |
1202-36-4 |
|---|---|
Produktname |
Diphenyltellurium |
Molekularformel |
C12H10Te |
Molekulargewicht |
281.8 g/mol |
IUPAC-Name |
phenyltellanylbenzene |
InChI |
InChI=1S/C12H10Te/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
XTCBHFKSTRGVMZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Te]C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)[Te]C2=CC=CC=C2 |
Andere CAS-Nummern |
1202-36-4 |
Synonyme |
diphenyl telluride diphenyltelluride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



